2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
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Description
2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Based on its structural similarity to known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with pathways involved in cellular signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (14316 g/mol) and structure suggest that it may have good oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its potential effects. It’s possible that it could have a range of effects depending on its specific targets and their roles in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder its interactions with its targets .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18(12-15-14-4-1-2-5-16(14)24-21-15)20-19(17-6-3-11-25-17)13-7-9-23-10-8-13/h1-6,11,13,19H,7-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSYUKPXZCQDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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